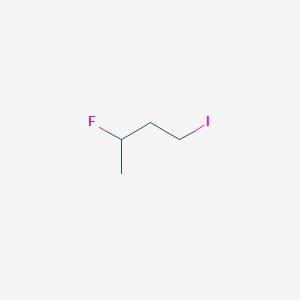

3-Fluoro-1-iodobutane

Description

Significance of Organofluorine and Organoiodine Compounds in Contemporary Chemical Research

Organohalogen compounds, particularly those containing fluorine and iodine, are pivotal in modern chemical research and industry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com This is due to fluorine's high electronegativity, which can enhance metabolic stability, bioavailability, and lipophilicity, making organofluorine compounds highly sought after in pharmaceutical and agrochemical development. numberanalytics.comwikipedia.orgstanford.eduscispace.com In fact, approximately 20% of all pharmaceuticals on the market contain fluorine. nih.gov Prominent examples include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). numberanalytics.com

Similarly, organoiodine compounds play a crucial role in organic synthesis, often serving as versatile intermediates and catalysts. tcichemicals.comthieme-connect.comnih.gov The carbon-iodine bond, being the weakest among the carbon-halogen bonds, makes organoiodine compounds highly reactive and thus valuable as alkylating agents and in coupling reactions. issr.edu.khwordpress.comchemguide.co.uk Hypervalent iodine compounds, in particular, are recognized as mild and environmentally friendly oxidizing agents, offering an alternative to heavy metal-based reagents. thieme-connect.comresearchgate.net

The dual presence of both a fluorine and an iodine atom in a single molecule, as seen in 3-fluoro-1-iodobutane, presents a unique set of reactive possibilities, allowing for selective transformations at either the carbon-fluorine or carbon-iodine bond.

Contextualization of 3-Fluoro-1-iodobutane within the Class of Halogenated Alkanes

Halogenated alkanes, or haloalkanes, are hydrocarbons where one or more hydrogen atoms have been replaced by a halogen. byjus.comwikipedia.org These compounds are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the carbon bearing the halogen. chemguide.co.uk 3-Fluoro-1-iodobutane is a primary haloalkane with respect to the iodine atom and a secondary haloalkane with respect to the fluorine atom. chemguide.co.uk

The physical properties of haloalkanes are significantly influenced by the nature of the halogen atom and the length of the carbon chain. libretexts.org Generally, haloalkanes have higher boiling points than their corresponding alkanes due to increased molecular weight and polarity, which leads to stronger intermolecular forces. byjus.comlibretexts.org They are typically insoluble in water but soluble in organic solvents. chemguide.co.uktestbook.com The reactivity of haloalkanes is largely dictated by the strength of the carbon-halogen bond, which decreases down the group from fluorine to iodine. wordpress.combyjus.com This trend makes iodoalkanes the most reactive in nucleophilic substitution and elimination reactions. issr.edu.khwordpress.com

Comparative Analysis with Analogous Halogenated Hydrocarbons and Perfluoroalkyl Iodides

To better understand the unique characteristics of 3-fluoro-1-iodobutane, a comparison with other halogenated hydrocarbons and perfluoroalkyl iodides is insightful.

Table 1: Comparative Analysis of 3-Fluoro-1-iodobutane and Related Halogenated Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |

| 3-Fluoro-1-iodobutane | C4H8FI | 202.01 | ~150 (estimated) | Contains both fluorine and iodine, offering dual reactivity. |

| 1-Chlorobutane | C4H9Cl | 92.57 | 78.4 | Common starting material in synthesis. |

| 1-Bromobutane | C4H9Br | 137.02 | 101.3 | More reactive than 1-chlorobutane. wordpress.com |

| 1-Iodobutane (B1219991) | C4H9I | 184.02 | 130.5 | Most reactive of the simple butyl halides in substitution reactions. wordpress.com |

| 1-Fluoro-3-iodopropane | C3H6FI | 187.98 | 68-69 (at 95 mmHg) chemicalbook.com | Shorter carbon chain analog. |

| Nonafluoro-1-iodobutane | C4F9I | 345.96 | 67 | A perfluoroalkyl iodide with high stability. sigmaaldrich.comcymitquimica.com |

Data for 1-chlorobutane, 1-bromobutane, and 1-iodobutane are standard literature values.

The reactivity of haloalkanes in nucleophilic substitution reactions is a key point of comparison. The carbon-iodine bond is significantly weaker than the carbon-fluorine, -chlorine, and -bromine bonds, making 1-iodobutane the most reactive among the simple butyl halides. wordpress.comchemguide.co.uk Conversely, the carbon-fluorine bond is exceptionally strong, rendering fluoroalkanes generally unreactive under normal conditions. wordpress.comchemguide.co.uk In 3-fluoro-1-iodobutane, the presence of the highly electronegative fluorine atom can influence the reactivity at the carbon-iodine bond through electronic effects.

Perfluoroalkyl iodides (PFIs), such as nonafluoro-1-iodobutane, represent another important class of organoiodine compounds. google.comrsc.org In these molecules, all hydrogen atoms on the alkyl chain are replaced by fluorine atoms. ontosight.aiclu-in.org This extensive fluorination imparts high thermal and chemical stability, as well as unique surface-active properties. cymitquimica.comontosight.ai PFIs are crucial intermediates in the synthesis of a wide range of fluorinated materials, including surfactants and polymers. google.comclu-in.org Compared to 3-fluoro-1-iodobutane, perfluoroalkyl iodides are generally less reactive in nucleophilic substitution reactions due to the strong electron-withdrawing effect of the perfluoroalkyl group.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-1-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FI/c1-4(5)2-3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAQFPBLJGJZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCI)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-33-8 | |

| Record name | 3-fluoro-1-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 1 Iodobutane

Direct Synthetic Strategies

Direct synthetic routes to 3-fluoro-1-iodobutane focus on introducing the fluorine and iodine atoms onto a butane (B89635) framework through established reaction types. These methods are often favored for their efficiency and straightforward approach.

Halogen exchange (halex) reactions are a fundamental and widely used method for the synthesis of alkyl halides. These reactions involve the substitution of one halogen atom in an organic molecule for another. For the specific synthesis of 3-fluoro-1-iodobutane, a two-step halogen exchange on a suitable butane derivative is a viable strategy.

One common approach is the Finkelstein reaction, which is typically used to convert alkyl chlorides or bromides into alkyl iodides using an alkali iodide like sodium iodide (NaI) or potassium iodide (KI) in a polar solvent such as acetone (B3395972). manac-inc.co.jp Concurrently, the Swarts reaction is a classic method for introducing fluorine by treating an alkyl chloride or bromide with a metallic fluoride (B91410), such as antimony trifluoride (SbF₃) or silver fluoride (AgF). researchgate.net

A practical pathway could start with a precursor like 1,3-dibromobutane. A selective Finkelstein reaction could first be employed to introduce iodine at the more reactive primary position, followed by a Swarts-type reaction to introduce fluorine at the secondary position. Alternatively, direct fluorination of a 1-iodobutane (B1219991) derivative using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent represents another pathway.

Table 1: Key Halogen Exchange Reactions and Reagents

| Reaction Name | Purpose | Typical Reagents | Precursor Example |

|---|---|---|---|

| Finkelstein Reaction | Introduction of Iodine | NaI or KI in acetone | 1,3-Dichlorobutane |

Reaction efficiency in these processes is highly dependent on factors such as solvent polarity, the presence of catalysts (e.g., crown ethers to enhance fluoride solubility), and precise control over reaction temperatures, often in the range of 60–80°C.

Nucleophilic substitution is a foundational class of reactions in organic chemistry where a nucleophile displaces a leaving group on a substrate. This approach can be strategically applied to the synthesis of 3-fluoro-1-iodobutane by using a precursor that already contains one of the desired halogens and a suitable leaving group for the introduction of the second.

Aliphatic nucleophilic fluorination typically proceeds via an SN2 mechanism, where a fluoride ion attacks a carbon atom, displacing a leaving group. nih.gov A common strategy involves the conversion of an alcohol to a better leaving group, such as a tosylate or mesylate, which can then be displaced by a fluoride nucleophile. For instance, one could start with 1-iodo-3-butanol. The hydroxyl group can be converted into a good leaving group (e.g., by tosylation), which is then displaced by a fluoride ion from a source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

The choice of solvent is critical, with polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) being preferred as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus enhancing its nucleophilicity. nih.gov

Table 2: Nucleophilic Substitution Strategy Example

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent (Fluoride Source) | Final Product |

|---|

Indirect Synthetic Pathways and Precursors

Indirect pathways involve the synthesis of fluorinated building blocks that can be subsequently converted to the target molecule. These methods offer versatility and can provide access to a wide range of fluorinated compounds.

Telomerization is a process that produces low molecular weight polymers, or telomers, with well-defined end groups. core.ac.uk In the context of fluorinated compounds, this reaction typically involves a telogen (a chain transfer agent, such as a perfluoroalkyl iodide) and a taxogen (a monomer, such as tetrafluoroethylene). core.ac.ukresearchgate.net The reaction, often initiated by radicals, yields a mixture of longer-chain fluorinated alkyl iodides. researchgate.netgoogle.com

For example, the reaction between pentafluoroethyl iodide (C₂F₅I) and tetrafluoroethylene (TFE) produces a series of perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)nI. researchgate.net While this process is primarily used for producing perfluorinated substances, the underlying principle of adding an alkyl iodide across a fluorinated alkene can be adapted to create more complex fluorinated building blocks. wikipedia.org These resulting fluorinated alkyl iodides can then serve as versatile precursors in further synthetic transformations. core.ac.uk

Halofluorination is a powerful method for introducing both a halogen and a fluorine atom across a double bond in an alkene. nih.govresearchgate.net The reaction proceeds through the electrophilic activation of the alkene by a halonium ion (e.g., bromonium or iodonium ion), which is subsequently attacked by a nucleophilic fluoride source in a ring-opening step. nih.govnih.gov This process typically results in an anti-addition of the halogen and fluorine atoms across the double bond. nih.gov

Common reagents for this transformation include N-halosuccinimides (NBS or NIS) as the halogen source and fluoride sources like hydrogen fluoride-pyridine complexes (HF-Pyridine) or Deoxo-Fluor®. nih.gov Applying this method to a simple precursor like but-1-ene through iodofluorination would yield 2-fluoro-1-iodobutane, a positional isomer of the target compound. This highlights the critical role of regiochemistry in this synthetic approach. The resulting vicinal halofluoride contains a reactive carbon-iodine bond that can be further manipulated in subsequent synthetic steps to potentially achieve the desired 3-fluoro-1-iodobutane structure through rearrangement or substitution reactions.

Modern synthetic chemistry has seen the development of novel methods for incorporating fluorine and iodine into organic molecules. These innovative approaches offer new pathways to fluorinated compounds, sometimes with improved selectivity or milder reaction conditions.

One such method involves the use of elemental fluorine (F₂) as a source of nucleophilic fluorine. This can be used to add the elements of a halogen and fluorine across a double bond, where the elemental fluorine is transformed into a nucleophilic species that attacks a cyclic iodonium ion intermediate.

Catalytic methods have also gained prominence. For instance, iodine catalysis can be used to achieve selective fluorination. chemistryviews.org Hypervalent iodine catalysts, generated in situ, can facilitate the difluorination of olefins or the fluorocyclization of amides, showcasing the unique reactivity that combined iodine and fluorine chemistry can offer. chemistryviews.org Furthermore, bio-inspired manganese porphyrin catalysts have been shown to facilitate C(sp³)–H fluorination, where an unactivated C-H bond is directly converted to a C-F bond using a fluoride salt like AgF. ucla.edu Such advanced strategies represent the cutting edge of organofluorine chemistry and expand the toolkit for creating complex molecules like 3-fluoro-1-iodobutane.

Methodological Advancements in 3-Fluoro-1-iodobutane Preparation

Catalytic Approaches in Organofluorine Synthesis Relevant to 3-Fluoro-1-iodobutane

Recent progress in organofluorine synthesis has seen a shift towards catalytic methods, which offer advantages in terms of efficiency and selectivity over traditional stoichiometric reagents. While direct catalytic methods for the synthesis of 3-fluoro-1-iodobutane are not extensively documented, analogous reactions provide a framework for potential synthetic routes. One such relevant area is the iodine-catalyzed functionalization of alkenes.

Molecular iodine (I₂) has been successfully employed as a catalyst in the difluorination of alkenes. organic-chemistry.orgnih.gov This reaction typically involves an oxidant, such as Selectfluor®, and a fluoride source like triethylamine pentahydrofluoride (TEA·5HF). The proposed mechanism involves the in situ generation of an electrophilic iodine species that activates the alkene, facilitating the addition of fluoride ions. While this method results in a difluorinated product, it highlights the potential of iodine catalysis in C-F bond formation.

A more direct analogy can be drawn from the iodofluorination of alkenes. Research has demonstrated that the combination of molecular iodine and a hypervalent iodine reagent can achieve the iodofluorination of alkenes. chemrevlett.com Palladium catalysts have also been shown to mediate the iodofluorination of alkenes using a stable fluoroiodane reagent. chemrevlett.com These methods typically proceed with Markovnikov regioselectivity, which would favor the formation of 2-fluoro-1-iodobutane from 1-butene. To achieve the desired 3-fluoro-1-iodobutane, a starting material such as 3-buten-1-ol would be necessary, followed by subsequent conversion of the hydroxyl group to an iodide.

The table below summarizes key findings from studies on catalytic fluorination and iodofluorination of alkenes, which can be considered relevant for the development of synthetic routes to 3-fluoro-1-iodobutane.

| Catalytic System | Substrate | Product Type | Key Findings |

| I₂ / Selectfluor® / TEA·5HF | Aliphatic and Aromatic Alkenes | 1,2-Difluoroalkanes | Demonstrates the catalytic use of molecular iodine for C-F bond formation. organic-chemistry.orgnih.gov |

| I₂ / XeF₂ | Unactivated Alkenes | α-Iodofluoroalkanes | Early example of direct iodofluorination with Markovnikov selectivity. chemrevlett.com |

| Pd(BF₄)₂(MeCN)₄ / Fluoroiodane Reagent | Alkenes | α-Iodofluoroalkanes | Palladium-catalyzed approach to iodofluorination. chemrevlett.com |

These catalytic approaches represent a significant advancement over classical methods, such as the Swarts reaction, by offering milder reaction conditions and potentially higher selectivity. The development of catalysts that can control the regioselectivity of fluorination in haloalkanes remains an active area of research.

Stereoselective Synthesis Considerations for 3-Fluoro-1-iodobutane Analogues

The synthesis of chiral organofluorine compounds is of significant interest due to their applications in pharmaceuticals and agrochemicals. For analogues of 3-fluoro-1-iodobutane, where the fluorine-bearing carbon is a stereocenter, the development of stereoselective synthetic methods is crucial.

Recent advancements in catalysis have enabled the enantioselective fluorination of various substrates. Chiral aryl iodide catalysts have been utilized for the diastereoselective and enantioselective 1,2-difluorination of alkenes. nih.gov These reactions proceed through the in situ generation of a chiral aryliodonium(III) species, which delivers the fluorine atom in a stereocontrolled manner. While this method yields a difluorinated product, the underlying principle of using a chiral iodine catalyst to control the stereochemistry of fluorination is highly relevant.

Furthermore, chiral aryl iodide catalysts have been successfully applied to the enantioselective fluoroamination of alkenes, demonstrating their versatility in creating chiral C-F bonds. nih.gov The use of a chiral catalyst allows for the formation of enantioenriched products from prochiral alkene starting materials.

In the context of preparing enantiomerically enriched analogues of 3-fluoro-1-iodobutane, a plausible strategy would involve the asymmetric fluorination of a suitable butene derivative using a chiral catalyst. For instance, the enantioselective fluorination of a terminal alkene could be achieved using a chiral iodine(I)/iodine(III) catalytic system. nih.gov

The table below presents selected examples of stereoselective fluorination reactions that are conceptually applicable to the synthesis of chiral 3-fluoro-1-iodobutane analogues.

| Catalytic System | Substrate Type | Product Type | Key Stereochemical Outcome |

| Chiral Aryl Iodide / mCPBA / HF-Pyridine | Alkenes | 1,2-Difluorides | High diastereoselectivity and enantioselectivity. nih.gov |

| Chiral Aryl Iodide / Selectfluor® / HF source | α-CF₃-Styrenes | Enantioenriched difluorinated compounds | Formation of a stereocenter with F, CH₂F, and CF₃ substituents. nih.gov |

| Chiral Aryl Iodide / mCPBA / HF-Pyridine | Allylic Amines | syn-β-Fluoroaziridines | High diastereo- and enantioselectivity. nih.gov |

| Cinchona Alkaloid Amine | β-Ketoester and Chalcone | Fluorinated Cyclohexenones | High enantioselectivity (up to 99% ee) and diastereoselectivity (up to 20:1 dr). nih.gov |

These examples underscore the potential for creating chiral centers with high fidelity through catalytic asymmetric fluorination. The adaptation of these methods to the specific synthesis of enantiopure 3-fluoro-1-iodobutane would likely involve the use of a butene derivative with a handle for subsequent conversion to the iodo group, or the development of a novel catalytic system capable of directly performing an enantioselective iodo-fluorination.

Mechanistic Investigations of 3 Fluoro 1 Iodobutane Reactivity

Unimolecular Nucleophilic Substitution (SN1) Pathways

Unimolecular nucleophilic substitution (SN1) reactions proceed through a multi-step mechanism, the rate-determining step of which is the formation of a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com These reactions are typically favored for tertiary and secondary alkyl halides, especially in the presence of polar protic solvents. wikipedia.orgyoutube.com

As a primary alkyl halide, 3-fluoro-1-iodobutane is generally not expected to react via an SN1 mechanism due to the high instability of the resulting primary carbocation. wikipedia.orgmasterorganicchemistry.com The initial dissociation of the C-I bond would lead to the formation of the 3-fluorobutan-1-yl cation.

However, should this unstable primary carbocation form, it would be highly susceptible to rearrangement to a more stable carbocation. A 1,2-hydride shift from the adjacent carbon (C2) would result in the formation of a secondary carbocation, the 3-fluorobutan-2-yl cation. This rearrangement is a common feature in reactions involving carbocation intermediates. youtube.com

The stability of this rearranged secondary carbocation is influenced by the fluorine atom at the C3 position. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect would destabilize the adjacent positive charge on the C2 carbocation, making its formation less favorable than that of a standard secondary butyl carbocation.

The rate of an SN1 reaction is profoundly influenced by the polarity of the solvent. Polar protic solvents, such as water and alcohols, are particularly effective at accelerating SN1 reactions because they can stabilize both the carbocation intermediate and the leaving group anion through solvation. libretexts.orglibretexts.org The solvent's ability to solvate and stabilize the transition state leading to the carbocation is a critical factor. libretexts.orgyoutube.com Any factor that stabilizes the carbocation intermediate will increase the rate of the SN1 reaction. libretexts.org The rate enhancement can be substantial, as demonstrated by the solvolysis of 2-chloro-2-methylpropane, where the reaction is 100,000 times faster in water than in ethanol. libretexts.org

While 3-fluoro-1-iodobutane is a poor substrate for SN1 reactions, if the reaction were to proceed, the choice of solvent would be critical. The use of a highly polar protic solvent would be necessary to facilitate the ionization of the C-I bond.

| Solvent | Solvent Type | Relative SN1 Rate (Approx.) |

|---|---|---|

| Ethanol | Polar Protic | 1 |

| Methanol | Polar Protic | 4 |

| 50% Water / 50% Ethanol | Polar Protic | 100 |

| Water | Polar Protic | 100,000 |

This table illustrates the general trend of solvent effects on SN1 reactivity for a typical alkyl halide. A similar trend would be expected for 3-fluoro-1-iodobutane if it were to undergo an SN1 reaction.

Bimolecular Nucleophilic Substitution (SN2) Pathways

The bimolecular nucleophilic substitution (SN2) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. youtube.commasterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com This pathway is favored for methyl and primary alkyl halides that are not sterically hindered. masterorganicchemistry.com

3-fluoro-1-iodobutane is a primary alkyl halide, making it a suitable substrate for the SN2 mechanism. The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the iodine (C1). masterorganicchemistry.com This approach occurs at an angle of 180° to the carbon-iodine bond. masterorganicchemistry.com

The reactivity of alkyl halides in SN2 reactions is highly dependent on the nature of the leaving group. The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds, making the iodide ion (I⁻) an excellent leaving group. The order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F. quora.com Consequently, the C-I bond in 3-fluoro-1-iodobutane is the primary site for nucleophilic substitution.

The fluorine atom at the C3 position influences the SN2 reactivity of 3-fluoro-1-iodobutane primarily through electronic effects.

Electronic Effects : Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds of the carbon chain, pulling electron density away from the reaction center at C1. This withdrawal of electron density makes the C1 carbon slightly more electrophilic and thus more susceptible to nucleophilic attack. This effect is expected to be modest due to the distance between the fluorine atom and the reaction center.

Since the SN2 reaction proceeds with a complete inversion of stereochemistry at the reaction center, if the starting material were chiral at C1, the product would have the opposite configuration. masterorganicchemistry.com

Elimination Reactions (E1 and E2)

Elimination reactions are often in competition with nucleophilic substitution. ck12.orgdalalinstitute.com These reactions result in the formation of an alkene through the removal of a hydrogen atom and a leaving group from adjacent carbon atoms. ck12.org

For 3-fluoro-1-iodobutane, a primary alkyl halide, the bimolecular elimination (E2) pathway is the most likely elimination mechanism. ck12.orgcrunchchemistry.co.uk The unimolecular elimination (E1) pathway is highly unfavorable because it requires the formation of an unstable primary carbocation intermediate. ck12.orglibretexts.org

The E2 mechanism is a single-step, concerted reaction where a base removes a proton from the β-carbon (C2) at the same time the leaving group (iodide) departs from the α-carbon (C1), and a double bond forms between them. dalalinstitute.comcrunchchemistry.co.uk This mechanism is favored by the use of strong bases. libretexts.org If a strong, sterically hindered base (like potassium tert-butoxide) is used, the E2 pathway is often favored over the SN2 pathway. youtube.com In contrast, a strong nucleophile that is a weak base (like the iodide ion itself) would favor the SN2 reaction. msu.edu

| Condition | Favored Pathway for 3-Fluoro-1-iodobutane | Typical Reagent |

|---|---|---|

| Strong Nucleophile / Weak Base | SN2 | NaI, NaCN |

| Strong, Unhindered Base | SN2 and E2 competition | NaOH, NaOCH₃ |

| Strong, Sterically Hindered Base | E2 | Potassium tert-butoxide (t-BuOK) |

| Weak Nucleophile / Weak Base | Slow SN1/E1 (unlikely) | H₂O, CH₃OH (with heat) |

This table summarizes the general conditions that dictate the competition between SN2 and E2 reactions for a primary alkyl halide like 3-fluoro-1-iodobutane.

Base-Induced Elimination Processes Involving 3-Fluoro-1-iodobutane

Base-induced elimination reactions of alkyl halides, such as 3-fluoro-1-iodobutane, are fundamental processes in organic synthesis for the formation of alkenes. These reactions can proceed through different mechanisms, primarily the E1 (elimination, unimolecular) and E2 (elimination, bimolecular) pathways. lumenlearning.com The operative mechanism is influenced by several factors including the structure of the alkyl halide, the strength of the base, the nature of the solvent, and the temperature.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond. lumenlearning.comlibretexts.org This pathway is favored by strong bases. lumenlearning.com For 3-fluoro-1-iodobutane, the iodine atom is on a primary carbon, which generally makes it a candidate for SN2 reactions. However, the use of a strong, sterically hindered base can favor the E2 elimination pathway.

The E1 mechanism, in contrast, is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. This is the rate-determining step. In the second step, a weak base abstracts a proton from a β-carbon to form the alkene. lumenlearning.comlibretexts.org E1 reactions are more common for tertiary alkyl halides due to the stability of the resulting carbocation. For a primary alkyl halide like 3-fluoro-1-iodobutane, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less likely under most conditions.

The presence of both fluorine and iodine atoms in 3-fluoro-1-iodobutane introduces additional complexity. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodide the preferential leaving group in elimination reactions. The electronegative fluorine atom at the 3-position can influence the acidity of the β-protons through an inductive effect, potentially affecting the rate and regioselectivity of the elimination.

Regioselectivity and Stereoselectivity in Alkene Formation from 3-Fluoro-1-iodobutane

When an elimination reaction can lead to the formation of more than one constitutional isomer of an alkene, the reaction is said to be regioselective. masterorganicchemistry.comstudy.com For unsymmetrical alkyl halides, the regiochemical outcome is often predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. libretexts.orglibretexts.org However, the use of a sterically bulky base can lead to the formation of the less substituted alkene, an outcome known as the Hofmann product. libretexts.org In the case of 3-fluoro-1-iodobutane, elimination can potentially yield two regioisomeric alkenes: 1-fluorobut-1-ene and 1-fluorobut-2-ene. The application of Zaitsev's rule would predict 1-fluorobut-2-ene to be the major product.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comstudy.com If the elimination reaction leads to an alkene that can exist as E/Z (cis/trans) isomers, a stereoselective reaction will produce one isomer in greater amounts. E2 reactions are often stereoselective, with a preference for the formation of the more stable E (trans) isomer. youtube.com This preference arises from the lower energy of the transition state leading to the trans product. E1 reactions are generally not stereoselective because the planar carbocation intermediate can be attacked from either side by the base. lumenlearning.com Therefore, in an E2 elimination of 3-fluoro-1-iodobutane to form 1-fluorobut-2-ene, the E-isomer would be expected to be the major stereoisomer.

A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. study.com The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.org This means the proton and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. This conformational requirement can significantly influence the stereochemical outcome of the reaction.

Oxidation and Reduction Chemistry of 3-Fluoro-1-iodobutane

The presence of two different halogen atoms in 3-fluoro-1-iodobutane allows for selective oxidation and reduction reactions. The significant difference in the bond strengths of the carbon-iodine and carbon-fluorine bonds is a key factor in this selectivity.

Selective Redox Transformations Involving Carbon-Iodine and Carbon-Fluorine Bonds

The carbon-iodine bond is considerably weaker and more polarizable than the carbon-fluorine bond, making it the more reactive site for both reduction and oxidation.

Reduction: The carbon-iodine bond can be selectively reduced in the presence of a carbon-fluorine bond. This can be achieved using various reducing agents. For example, catalytic hydrogenation or treatment with metal hydrides can cleave the C-I bond to form 3-fluorobutane. This selectivity is crucial in synthetic chemistry, allowing for the retention of the fluorine atom while transforming the iodo group.

Oxidation: While the direct oxidation of the carbon-halogen bond in simple haloalkanes is not a common transformation, the iodine atom can participate in reactions that effectively lead to an oxidation of the carbon framework. For instance, organoiodine compounds can be converted into organolithium or Grignard reagents, which can then react with electrophiles to form new carbon-carbon bonds, a process that can be considered a formal oxidation of the carbon atom. The strong carbon-fluorine bond is generally inert to these conditions. rsc.org

The table below summarizes the expected outcomes of selective redox transformations on 3-fluoro-1-iodobutane.

| Reaction Type | Reagent Example | Bond Affected | Primary Product |

| Reduction | H₂, Pd/C | C-I | 3-Fluorobutane |

| Formation of Organometallic | Mg, ether | C-I | 3-Fluorobutylmagnesium iodide |

| Reaction with Electrophile | CO₂ then H₃O⁺ (after Grignard formation) | C-I | 4-Fluoropentanoic acid |

Radical Reactions Involving 3-Fluoro-1-iodobutane Precursors

Perfluoroalkyl iodides are valuable precursors for the generation of perfluoroalkyl radicals, which can then participate in various synthetic transformations, most notably addition reactions to unsaturated systems. nsf.gov

Perfluoroalkyl Iodide Radical Additions to Unsaturated Systems

The addition of perfluoroalkyl radicals to alkenes and alkynes is a powerful method for the introduction of perfluoroalkyl groups into organic molecules. These reactions typically proceed via a radical chain mechanism known as Atom Transfer Radical Addition (ATRA). nsf.gov

The initiation step involves the homolytic cleavage of the carbon-iodine bond in the perfluoroalkyl iodide to generate a perfluoroalkyl radical. This can be achieved through various methods, including photolysis, radical initiators, or transition metal catalysis. nih.govnih.gov

The propagation cycle consists of two main steps:

The perfluoroalkyl radical adds to the double or triple bond of the unsaturated substrate to form a new carbon-centered radical. nsf.govnih.gov

This new radical then abstracts an iodine atom from another molecule of the perfluoroalkyl iodide, yielding the addition product and regenerating the perfluoroalkyl radical to continue the chain. nih.gov

The regioselectivity of the radical addition to unsymmetrical alkenes is generally governed by the stability of the resulting radical intermediate. The perfluoroalkyl radical will typically add to the less substituted carbon of the double bond to form the more stable (more substituted) radical intermediate.

Recent advancements have focused on developing milder and more efficient methods for initiating these radical additions, such as the use of visible light photoredox catalysis or pyridine-boryl radical initiated processes. nsf.govrsc.org These methods often allow for a broader substrate scope and better functional group tolerance. rsc.org

The table below provides examples of perfluoroalkyl iodide radical additions to unsaturated systems.

| Perfluoroalkyl Iodide | Unsaturated System | Initiation Method | Product Type |

| C₄F₉I | Terminal Alkene | Visible Light/Photocatalyst | 1-Iodo-2-(perfluorobutyl)alkane |

| C₄F₉I | Terminal Alkyne | Visible Light/Photocatalyst | (E)-1-Iodo-2-(perfluorobutyl)alkene |

| CF₃I | Styrene | Radical Initiator (AIBN) | 1-Iodo-2-phenyl-3,3,3-trifluoropropane |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-Fluoro-1-iodobutane Research

NMR spectroscopy is a powerful tool for elucidating the structure of 3-Fluoro-1-iodobutane by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

The ¹H NMR spectrum of 3-Fluoro-1-iodobutane is anticipated to be complex due to the influence of both the electronegative fluorine and iodine atoms. The presence of a stereocenter at the third carbon position (C3) results in the diastereotopicity of the protons on the adjacent methylene (B1212753) groups (C1 and C2), leading to more intricate splitting patterns.

Detailed analysis reveals distinct signals for each proton environment. The protons on the carbon bearing the iodine (C1) are expected to be deshielded and appear at a lower field. The protons on the adjacent carbon (C2) will also be shifted downfield, though to a lesser extent. The methine proton at C3, being directly attached to the fluorine-bearing carbon, will exhibit a complex splitting pattern due to coupling with both the neighboring protons and the fluorine atom. The terminal methyl protons (C4) will be the most shielded and appear at the highest field. The vicinal coupling between protons on adjacent carbons and the geminal and vicinal coupling with the fluorine atom are critical for assigning the proton signals.

Predicted ¹H NMR Data for 3-Fluoro-1-iodobutane:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1a, H1b | 3.2 - 3.4 | Multiplet | - |

| H2a, H2b | 1.9 - 2.1 | Multiplet | - |

| H3 | 4.5 - 4.7 | Doublet of Multiplets (dm) | J(H,F) ≈ 48 |

| H4 | 1.4 - 1.6 | Doublet of Doublets (dd) | J(H,H) ≈ 7, J(H,F) ≈ 24 |

Note: The predicted data is based on computational models and may vary from experimental values.

The ¹³C NMR spectrum provides direct evidence for the four distinct carbon environments in the 3-Fluoro-1-iodobutane molecule. The carbon atom bonded to the iodine (C1) is expected to have a significantly lower chemical shift due to the heavy atom effect. Conversely, the carbon atom bonded to the highly electronegative fluorine atom (C3) will be deshielded and appear at a much lower field. The chemical shifts of the other two carbon atoms (C2 and C4) will also be influenced by the neighboring halogen atoms. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹J(C,F), ²J(C,F), etc.), providing valuable information for unambiguous assignments.

Predicted ¹³C NMR Data for 3-Fluoro-1-iodobutane:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J(C,F) in Hz) |

| C1 | ~5 - 10 | Triplet | ~4 |

| C2 | ~35 - 40 | Doublet | ~20 |

| C3 | ~88 - 92 | Doublet | ~170 |

| C4 | ~20 - 25 | Doublet | ~22 |

Note: The predicted data is based on computational models and may vary from experimental values.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. For 3-Fluoro-1-iodobutane, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. This resonance will be split into a complex multiplet due to coupling with the vicinal methine and methylene protons. A rough estimation places the chemical shift for a fluorine atom in a similar environment to be around -200 ppm.

The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous in resolving signals from different fluorine environments in more complex molecules. The magnitude of the ¹H-¹⁹F coupling constants is also a valuable source of structural information.

For a molecule with complex spin systems like 3-Fluoro-1-iodobutane, one-dimensional NMR spectra can be challenging to interpret fully due to overlapping signals. Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous spectral assignment.

COSY (¹H-¹H Correlation): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the carbon chain.

HSQC (¹H-¹³C Correlation): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a clear assignment of which protons are bonded to which carbons.

These techniques, often used in concert, allow for the complete and accurate determination of the chemical structure and the precise measurement of coupling constants, which can provide insights into the conformation of the molecule. For fluorinated compounds, specialized experiments like ¹⁹F-¹H HETCOR can directly probe the correlations between fluorine and proton nuclei.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3-Fluoro-1-iodobutane and its derivatives is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds. The most prominent and diagnostic peaks would be those arising from the C-F and C-I stretching vibrations.

C-F Stretching: The carbon-fluorine bond typically exhibits a strong absorption in the range of 1100–1200 cm⁻¹. This intense band is a key indicator of the presence of a fluorine atom in the molecule.

C-I Stretching: The carbon-iodine bond vibration is expected to appear at a much lower frequency, typically around 500 cm⁻¹, due to the larger mass of the iodine atom.

C-H Stretching and Bending: The molecule will also display characteristic C-H stretching vibrations for the alkyl groups in the region of 2850–3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

In the analysis of derivatives of 3-Fluoro-1-iodobutane, IR spectroscopy is a quick and effective method to identify the introduction or modification of other functional groups by observing the appearance or disappearance of their characteristic absorption bands. For example, the formation of an alcohol derivative would be indicated by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns upon ionization.

For 3-Fluoro-1-iodobutane (C₄H₈FI), the molecular ion peak ([M]⁺) is expected at an m/z value corresponding to its monoisotopic mass of approximately 201.97 Da. nih.gov The electron ionization (EI) mass spectrum would likely be characterized by fragmentation pathways initiated by the cleavage of the weakest bonds. The carbon-iodine bond is significantly weaker than the C-F, C-C, and C-H bonds, making its cleavage the most probable initial fragmentation event.

This primary fragmentation step involves the loss of an iodine radical (I•), leading to the formation of a 3-fluorobutyl cation ([C₄H₈F]⁺) with an expected m/z of 75. Alternatively, fragmentation can result in the formation of a butyl cation ([C₄H₉]⁺) at m/z 57, a common and often abundant fragment in the mass spectra of butyl halides. docbrown.info The relative abundance of these fragments provides critical information about the stability of the resulting ions and the structure of the parent molecule. Further fragmentation of these primary ions can lead to the loss of neutral molecules like ethene (C₂H₄) or hydrogen fluoride (B91410) (HF), resulting in smaller cationic fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for 3-Fluoro-1-iodobutane

| m/z Value | Proposed Ion Fragment | Neutral Loss | Fragmentation Pathway |

| 202 | [C₄H₈FI]⁺ | - | Molecular Ion (M⁺) |

| 127 | [I]⁺ | C₄H₈F• | Cleavage of the C-I bond (less common) |

| 75 | [C₄H₈F]⁺ | I• | Primary cleavage of the C-I bond |

| 57 | [C₄H₉]⁺ | FI• | Cleavage of C-C and C-I bonds |

| 41 | [C₃H₅]⁺ | CH₃I, HF | Secondary fragmentation |

Note: The data in this table is interactive and outlines the most probable fragmentation pathways.

Emerging Spectroscopic Techniques for Mechanistic Studies of 3-Fluoro-1-iodobutane

Modern spectroscopic methods are increasingly focused on moving beyond static structural characterization to probe the dynamic processes of chemical reactions in real time. For a molecule like 3-Fluoro-1-iodobutane, these techniques can provide unprecedented detail about reaction intermediates, transition states, and the timescales of bond-breaking and bond-forming events.

Time-resolved spectroscopy, particularly using femtosecond (10⁻¹⁵ s) laser pulses, is a cutting-edge technique for observing the fundamental steps of a chemical reaction as they occur. scispace.com This method typically employs a "pump-probe" approach, where an initial laser pulse (the pump) excites the molecule to initiate a reaction, and a second, delayed pulse (the probe) interrogates the state of the system at a specific time after initiation. nurd.org.uk

In the context of 3-Fluoro-1-iodobutane, this technique is ideally suited to study its photodissociation dynamics. The C-I bond is susceptible to cleavage upon absorption of ultraviolet (UV) light. By using a femtosecond UV pump pulse, it is possible to excite the molecule and induce the homolytic cleavage of the C-I bond. The subsequent evolution of the system—the separation of the 3-fluorobutyl radical and the iodine atom—can be monitored in real-time. rsc.org

The probe pulse can be tuned to specifically detect the transient radical species or the departing iodine atom, allowing for the direct measurement of the bond dissociation timescale. rsc.org Such experiments would reveal how the presence of the fluorine atom influences the electronic potential energy surfaces and the dissociation dynamics compared to unsubstituted 1-iodobutane (B1219991). These studies provide fundamental insights into reaction mechanisms at the molecular level, which is crucial for controlling chemical reactions. ultrafast-chemistry.com

Table 3: Hypothetical Time-Resolved Spectroscopy Experiment on 3-Fluoro-1-iodobutane

| Experimental Parameter | Description | Purpose |

| Pump Pulse | Femtosecond UV Laser (e.g., 266 nm) | To initiate the photodissociation of the C-I bond. |

| Probe Pulse | Delayed Femtosecond Laser (Variable Wavelength) | To detect the formation of the 3-fluorobutyl radical or iodine atom. |

| Time Delay (Δt) | Variable (femtoseconds to picoseconds) | To map the progression of the reaction over time. |

| Detection Method | Transient Absorption or Photoionization | To measure the concentration of transient species as a function of time delay. |

| Primary Observable | Rate of C-I bond cleavage | To determine the lifetime of the excited state and the speed of dissociation. |

Note: This interactive table outlines the key components of a pump-probe experiment designed to study the reaction dynamics of 3-Fluoro-1-iodobutane.

Computational and Theoretical Studies of 3 Fluoro 1 Iodobutane

Modeling Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the pathways of chemical reactions. researchgate.net By mapping out the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them.

3-Fluoro-1-iodobutane can potentially undergo both nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. masterorganicchemistry.comyoutube.comyoutube.com Computational methods can be used to model these reaction pathways. For example, by calculating the energy profiles for the approach of a nucleophile to the carbon atom bearing the iodine (for substitution) or the abstraction of a proton from a neighboring carbon by a base (for elimination), the preferred reaction mechanism can be determined. youtube.comyoutube.com

These calculations would involve locating the transition state structures for each possible pathway. The geometry and energy of the transition state provide critical information about the reaction barrier and the factors that influence the reaction rate. For 3-fluoro-1-iodobutane, the presence of the fluorine atom can influence the regioselectivity and stereoselectivity of these reactions, and computational studies can help to rationalize these effects.

The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. nih.gov Computational methods allow for the direct calculation of these activation energies for various transformations of 3-fluoro-1-iodobutane. nih.gov By comparing the activation energies for competing pathways, it is possible to predict the major product of a reaction under given conditions.

A potential energy surface (PES) provides a comprehensive view of the energy of a system as a function of its geometry. nih.gov For a chemical reaction, a 2D or multi-dimensional PES can be constructed to visualize the entire reaction pathway, including reactant and product valleys and the saddle point corresponding to the transition state. nih.gov The analysis of the PES for reactions involving 3-fluoro-1-iodobutane can reveal the presence of intermediates and provide a deeper understanding of the reaction dynamics.

Table 2: Illustrative Calculated Activation Energies for Competing Reactions of 3-Fluoro-1-iodobutane

| Reaction Pathway | Nucleophile/Base | Calculated Activation Energy (Ea) |

| SN2 | CN⁻ | Data not available |

| E2 | OH⁻ | Data not available |

Note: The values in this table are for illustrative purposes and would need to be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, isolated molecules (in the gas phase), molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase (liquid or solution). nih.govresearcher.lifenih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of their dynamic behavior over time.

For 3-fluoro-1-iodobutane, MD simulations can be used to explore its conformational landscape. researchgate.netsoton.ac.uk The molecule can adopt different spatial arrangements due to rotation around its single bonds. MD simulations can identify the most stable conformers and the energy barriers between them. This information is important as the conformation of a molecule can significantly affect its reactivity and physical properties.

Furthermore, MD simulations are well-suited for studying intermolecular interactions. nih.govresearchgate.netnih.gov By simulating a box of 3-fluoro-1-iodobutane molecules, optionally with a solvent, it is possible to analyze the non-covalent interactions, such as dipole-dipole interactions and van der Waals forces, that govern the liquid structure and properties. These simulations can provide insights into properties like density, viscosity, and solvation free energy.

Experimental Validation and Refinement of Computational Models

In the computational and theoretical study of 3-fluoro-1-iodobutane, the validation and refinement of computational models through experimental data are critical for ensuring the accuracy and predictive power of theoretical calculations. This process often involves a synergistic interplay between calculated predictions and experimental observations, allowing for a deeper understanding of reaction mechanisms. Two powerful techniques employed in this validation process are the application of Kinetic Isotope Effects (KIEs) and the correlation of computed Gibbs free energies with experimental kinetic data. While specific detailed studies on 3-fluoro-1-iodobutane are not extensively documented in publicly accessible literature, the principles of these validation methods can be illustrated using well-studied analogous reactions, such as the bimolecular nucleophilic substitution (SN2) reactions of other haloalkanes. Computational approaches like Density Functional Theory (DFT) are considered suitable for modeling the transition states and activation energies in such reactions. researchgate.net

Application of Kinetic Isotope Effects (KIEs) in Mechanistic Validation

Kinetic Isotope Effects (KIEs) are a highly sensitive probe for elucidating reaction mechanisms, particularly for identifying the rate-determining step and characterizing the geometry of transition states. wikipedia.org A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between the isotopologues; the molecule with the heavier isotope has a lower zero-point energy and thus generally requires more energy to reach the transition state, leading to a slower reaction rate. princeton.edu

For a hypothetical SN2 reaction involving 3-fluoro-1-iodobutane, computational models can predict the KIEs for isotopic substitution at various positions. For instance, substituting hydrogen with deuterium (B1214612) (²H) at the carbon atom bearing the iodine (the α-carbon) or the adjacent carbon (the β-carbon) would be expected to yield secondary kinetic isotope effects, as these C-H bonds are not broken in the rate-determining step. wikipedia.org These secondary KIEs are typically small but can provide significant insight into the transition state structure. wikipedia.org

To illustrate how KIEs are used to validate computational models, we can examine a comprehensive study on the SN2 reaction between tetrabutylammonium (B224687) cyanide and ethyl chloride in DMSO at 30°C. In this study, a variety of KIEs were measured experimentally and then compared with values calculated using numerous theoretical methods. sci-hub.se This comparison allows for the assessment of how well different computational models reproduce experimental reality.

The data below showcases the comparison between experimental KIEs and those calculated by a specific density functional method for the SN2 reaction of ethyl chloride. Such a comparison is crucial for validating the chosen computational model. A close agreement between experimental and calculated KIEs would lend confidence to the computational model's ability to accurately describe the reaction mechanism of similar compounds like 3-fluoro-1-iodobutane.

| Isotopic Substitution | Experimental KIE (klight/kheavy) | Computed KIE (DFT) | Type of KIE |

|---|---|---|---|

| α-¹⁴C | 1.092 ± 0.003 | 1.087 | Primary |

| α-D₂ | 0.990 ± 0.004 | 1.002 | Secondary |

| β-D₃ | 1.054 ± 0.005 | 1.050 | Secondary |

| Leaving Group (³⁷Cl) | 1.0096 ± 0.0003 | 1.0090 | Primary |

| Nucleophile ¹³C | 1.031 ± 0.002 | 1.035 | Primary |

This table presents experimental and computed Kinetic Isotope Effects for the SN2 reaction of ethyl chloride with cyanide, illustrating the type of data used to validate computational models. A close match between experimental and computed values suggests the model is accurate. Data sourced from a study by Westaway and colleagues. sci-hub.se

Correlation of Computed Gibbs Free Energies with Experimental Kinetic Data

Another robust method for validating and refining computational models is to correlate the computed Gibbs free energy of activation (ΔG‡) with experimentally determined kinetic data. The rate constant (k) of a reaction is related to the Gibbs free energy of activation by the Eyring equation, which is a cornerstone of transition state theory. chemrxiv.org Therefore, an accurate computational model should predict ΔG‡ values that are consistent with experimental reaction rates.

For a reaction such as a nucleophilic substitution on 3-fluoro-1-iodobutane, computational chemists can model the reaction pathway from reactants to products, identifying the transition state structure and calculating its energy relative to the reactants. This energy difference corresponds to the enthalpy of activation (ΔH‡). By also calculating vibrational frequencies, the entropy of activation (ΔS‡) can be determined, allowing for the calculation of the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡).

This computed ΔG‡ can then be compared with the experimental value derived from the reaction's rate constant measured at a specific temperature. A strong correlation between the computed and experimental values over a series of related reactions or under varying conditions (e.g., different solvents or nucleophiles) provides substantial validation for the computational model. Discrepancies between the computed and experimental values can highlight weaknesses in the computational method, such as the level of theory, basis set, or the model used to account for solvent effects, prompting further refinement of the model.

Below is a hypothetical data table illustrating how computed and experimental Gibbs free energies of activation for a series of SN2 reactions of haloalkanes might be compared. A low root-mean-square deviation (RMSD) between the calculated and experimental values would indicate a high level of accuracy for the computational model.

| Reactant | Nucleophile | Solvent | Computed ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) | Deviation (kcal/mol) |

|---|---|---|---|---|---|

| 1-Iodobutane (B1219991) | CN⁻ | DMSO | 22.5 | 22.1 | 0.4 |

| 1-Bromobutane | CN⁻ | DMSO | 24.1 | 23.8 | 0.3 |

| 1-Chlorobutane | CN⁻ | DMSO | 26.8 | 26.5 | 0.3 |

| 1-Iodobutane | N₃⁻ | Methanol | 21.8 | 21.5 | 0.3 |

This hypothetical table demonstrates the comparison of computed Gibbs free energies of activation with experimental values for SN2 reactions of various haloalkanes. Such a comparison is essential for validating the accuracy of the computational methods used.

By employing these experimental validation techniques, theoretical chemists can refine their computational models to provide a more accurate and detailed picture of the reaction dynamics of molecules like 3-fluoro-1-iodobutane, ultimately enhancing the predictive power of computational chemistry in understanding and designing chemical reactions.

Synthetic Applications and Transformative Chemistry of 3 Fluoro 1 Iodobutane

3-Fluoro-1-iodobutane as a Versatile Building Block in Organic Synthesis

3-Fluoro-1-iodobutane is a valuable bifunctional reagent in synthetic organic chemistry. Its structure contains two distinct halogen atoms: a fluorine atom, which imparts unique properties to organic molecules, and an iodine atom, which serves as a reactive site for various chemical transformations. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine a preferential leaving group in nucleophilic substitution and elimination reactions. libretexts.org This differential reactivity allows for selective manipulation of the molecule, making it an excellent building block for constructing more complex fluorinated compounds. The presence of both fluorine and iodine offers dual reactivity, enabling chemists to perform selective transformations at either the carbon-fluorine or the carbon-iodine bond, depending on the reaction conditions.

Introduction of Fluoroalkyl and Iodoalkyl Moieties into Complex Molecular Architectures

The primary utility of 3-fluoro-1-iodobutane lies in its ability to introduce the 3-fluorobutyl group into various molecular scaffolds. The reactive carbon-iodine bond allows the compound to act as an electrophile, readily participating in reactions with nucleophiles. science-revision.co.uk This facilitates the attachment of the four-carbon chain containing a fluorine atom at the 3-position. The incorporation of fluorine can significantly alter the physical, chemical, and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. nih.govsigmaaldrich.com

The dual functionality of 3-fluoro-1-iodobutane also allows it to be used in more complex synthetic strategies. For instance, the iodo-group can be substituted first, and the fluoro-group can be carried through several synthetic steps before participating in a later transformation. This strategic introduction of fluorinated fragments is crucial in medicinal chemistry and materials science for developing new drugs and advanced materials. sigmaaldrich.com

| Reagent | Reaction Type | Moiety Introduced | Significance |

| 3-Fluoro-1-iodobutane | Nucleophilic Substitution | 3-Fluorobutyl | Enhances metabolic stability, lipophilicity, and binding affinity. nih.govsigmaaldrich.com |

| 3-Fluoro-1-iodobutane | Grignard Reagent Formation | 3-Fluorobutyl | Creates a nucleophilic carbon center for C-C bond formation. |

| 3-Fluoro-1-iodobutane | Coupling Reactions | 3-Fluorobutyl | Allows for the construction of complex carbon skeletons. |

Synthesis of Fluorinated Heterocycles and Carbocycles Utilizing 3-Fluoro-1-iodobutane Derivatives

Fluorinated heterocycles and carbocycles are of significant interest in the pharmaceutical industry due to their prevalence in biologically active compounds. cardiff.ac.uke-bookshelf.de 3-Fluoro-1-iodobutane derivatives are key starting materials for the synthesis of these cyclic structures. The general strategy involves converting the iodo-group into a different functional group that can then participate in a cyclization reaction.

Derivatization through Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction type for 3-fluoro-1-iodobutane, primarily involving the displacement of the iodide ion, which is an excellent leaving group. doubtnut.com The carbon atom bonded to the iodine is electrophilic (partially positive) and is susceptible to attack by electron-rich species known as nucleophiles. science-revision.co.uk The carbon-iodine bond is the most reactive site in the molecule for these reactions, as it is much weaker than the carbon-fluorine and carbon-hydrogen bonds. libretexts.org

Carbon-Carbon Bond Formation (e.g., Alkylation, Cyanation)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of larger and more complex molecular skeletons. 3-Fluoro-1-iodobutane is an effective substrate for such reactions.

Alkylation: In alkylation reactions, the 3-fluorobutyl group is transferred to a carbon nucleophile (a carbanion). Common sources of carbanions include organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li). These reactions extend the carbon chain and build more elaborate structures containing the fluorinated moiety.

Cyanation: The reaction of 3-fluoro-1-iodobutane with a cyanide salt, such as potassium cyanide (KCN), results in the displacement of the iodide to form 4-fluoropentanenitrile. chemrevise.org This reaction is significant because it adds a carbon atom to the chain and introduces a nitrile functional group. youtube.com The nitrile group is highly versatile and can be further converted into other functional groups, such as carboxylic acids (through hydrolysis) or primary amines (through reduction). youtube.com

| Nucleophile | Reagent Example | Product Type | Significance |

| Cyanide ion (:CN⁻) | KCN in ethanol/water | Nitrile (4-fluoropentanenitrile) | Increases carbon chain length by one; nitrile group is a versatile synthetic intermediate. chemrevise.org |

| Alkyl Grignard | R-MgBr | Alkylated alkane | Forms a new C-C bond, building a larger carbon skeleton. nih.gov |

| Acetylide ion (RC≡C:⁻) | Sodium acetylide | Alkyne | Introduces an alkyne functional group for further transformations. |

Carbon-Heteroatom Bond Formation (e.g., with Oxygen, Nitrogen, Sulfur Nucleophiles)

3-Fluoro-1-iodobutane readily reacts with various heteroatom nucleophiles to form new carbon-heteroatom bonds, leading to a wide range of functionalized molecules. nih.gov

Oxygen Nucleophiles: Reaction with hydroxide (B78521) ions (OH⁻) yields 3-fluorobutan-1-ol. Using alkoxide ions (RO⁻) as nucleophiles leads to the formation of ethers (e.g., 1-alkoxy-3-fluorobutane). These reactions are typically carried out in a polar solvent.

Nitrogen Nucleophiles: Ammonia (NH₃) can displace the iodide to form 3-fluorobutan-1-amine. Primary (RNH₂) and secondary amines (R₂NH) can also be used to produce secondary and tertiary amines, respectively. These reactions provide access to a variety of fluorinated amines, which are important in medicinal chemistry. nih.gov

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and react with 3-fluoro-1-iodobutane to form thioethers (sulfides). These sulfur-containing compounds have applications in various areas of chemistry. nih.gov

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium ethoxide (NaOCH₂CH₃) | Ether |

| Ammonia | Ammonia (NH₃) | Primary Amine |

| Amine | Methylamine (CH₃NH₂) | Secondary Amine |

| Thiolate | Sodium ethanethiolate (NaSCH₂CH₃) | Thioether (Sulfide) |

Derivatization through Elimination Reactions for the Synthesis of Fluoroalkenes

In addition to substitution, 3-fluoro-1-iodobutane can undergo elimination reactions, where it loses atoms to form a double bond. This process is a key method for synthesizing fluoroalkenes. The reaction is typically promoted by a strong, sterically hindered base, such as potassium tert-butoxide.

In this reaction, the base removes a proton (H⁺) from the carbon atom adjacent to the one bearing the iodine. Simultaneously, the iodide ion leaves, resulting in the formation of a carbon-carbon double bond. Depending on which adjacent proton is removed, a mixture of isomeric fluoroalkenes can be formed. The major product is often dictated by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. The presence of the fluorine atom can influence the regioselectivity of the elimination. The synthesis of fluoroalkenes is important as these compounds are valuable monomers for fluoropolymers and can act as bioisosteres for amide bonds in medicinal chemistry. cas.cn

Role in the Production of Specialty Chemicals

Precursors for Agrochemical Intermediates

A significant application of 3-fluoro-1-iodobutane in the agrochemical sector is in the synthesis of fluorinated pyrazole (B372694) derivatives, which are a prominent class of fungicides. The highly reactive carbon-iodine bond in 3-fluoro-1-iodobutane makes it an excellent alkylating agent for introducing the 3-fluorobutyl group onto a pyrazole ring.

A plausible and chemically sound synthetic route involves the N-alkylation of a substituted pyrazole, such as 3,5-dimethylpyrazole, with 3-fluoro-1-iodobutane. This reaction would proceed via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon attached to the iodine atom, displacing the iodide leaving group.

Plausible Reaction Scheme:

This reaction would likely be carried out in the presence of a suitable base, such as potassium carbonate, to deprotonate the pyrazole and enhance its nucleophilicity. The resulting product, 1-(3-fluorobutyl)-3,5-dimethylpyrazole, represents a key intermediate that can be further elaborated to produce a range of fungicidal compounds. The incorporation of the 3-fluorobutyl side chain is anticipated to enhance the biological activity of the final fungicide.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3,5-dimethylpyrazole | 3-Fluoro-1-iodobutane | 1-(3-fluorobutyl)-3,5-dimethylpyrazole | N-alkylation |

Monomers and Intermediates for Polymer Synthesis

In the realm of polymer science, the incorporation of fluorine into monomers can lead to polymers with exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical characteristics. 3-Fluoro-1-iodobutane serves as a valuable precursor for the synthesis of fluorinated monomers, particularly fluorinated acrylates and methacrylates.

The synthesis of these monomers can be achieved through the reaction of 3-fluoro-1-iodobutane with a suitable precursor, followed by the introduction of the polymerizable acrylate (B77674) or methacrylate (B99206) group. One potential synthetic strategy involves the conversion of 3-fluoro-1-iodobutane to 3-fluorobutanol, which can then be esterified with acryloyl chloride or methacryloyl chloride to yield the desired monomer.

A more direct approach could involve the reaction of the sodium or potassium salt of acrylic acid or methacrylic acid with 3-fluoro-1-iodobutane. This would be a Williamson ether synthesis-type reaction, where the carboxylate anion acts as a nucleophile, displacing the iodide from 3-fluoro-1-iodobutane to form the corresponding 3-fluorobutyl ester.

Plausible Reaction Scheme:

The resulting monomers, 3-fluorobutyl acrylate and 3-fluorobutyl methacrylate, can then be polymerized or copolymerized with other monomers to produce a variety of specialty polymers. These fluorinated polymers are expected to find applications in coatings, adhesives, and other materials where the unique properties imparted by fluorine are desired.

| Precursor | Reactant | Monomer | Polymer Application |

| 3-Fluoro-1-iodobutane | Sodium Acrylate | 3-Fluorobutyl acrylate | Specialty Coatings, Adhesives |

| 3-Fluoro-1-iodobutane | Sodium Methacrylate | 3-Fluorobutyl methacrylate | High-Performance Polymers |

Future Research Trajectories in 3 Fluoro 1 Iodobutane Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 3-Fluoro-1-iodobutane and its Analogues

The synthesis of 3-fluoro-1-iodobutane, a molecule featuring both a fluorine and an iodine atom, presents unique challenges and opportunities for methodological innovation. Current synthetic routes often rely on traditional methods such as halogen exchange reactions, which may involve harsh conditions or the use of hazardous reagents. Future research will likely focus on creating more sustainable and efficient pathways to this and related fluoroiodoalkanes.

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated alkanes. For compounds like 3-fluoro-1-iodobutane, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous substances. Key areas of future investigation include:

Catalyst-Free Syntheses: Exploring novel catalyst-free methods for the synthesis of 3-fluoro-1-iodobutane is a promising avenue. This could involve mechanochemical approaches, such as ball milling, which can promote reactions in the absence of solvents and potentially without the need for a catalyst. Photochemical methods that proceed without a catalyst are also being investigated for C-H bond fluorination, which could offer a more direct route to such compounds.

Biocatalysis: The use of enzymes, or biocatalysis, for the synthesis of halogenated compounds is a burgeoning field. Halogenase enzymes could offer highly selective and environmentally benign routes to fluoroiodoalkanes. While the direct enzymatic synthesis of 3-fluoro-1-iodobutane has not yet been reported, research into the substrate scope and engineering of halogenases may lead to biocatalytic methods for its production in the future. This approach would operate under mild conditions, typically in aqueous media, thereby significantly reducing the environmental impact.

Use of Greener Solvents: The replacement of traditional volatile organic solvents with more environmentally friendly alternatives is a cornerstone of green chemistry. Future synthetic strategies for 3-fluoro-1-iodobutane will likely explore the use of ionic liquids, supercritical fluids, or water as reaction media. Ionic liquids, in particular, are gaining attention as they can act as both solvents and catalysts, are non-volatile, and can often be recycled.

| Green Chemistry Approach | Potential Application in 3-Fluoro-1-iodobutane Synthesis | Anticipated Advantages |

| Catalyst-Free Methods | Mechanochemical or photochemical synthesis. | Reduced waste, lower cost, simplified purification. |

| Biocatalysis | Use of engineered halogenase enzymes. | High selectivity, mild reaction conditions, use of renewable resources. |

| Greener Solvents | Reactions in ionic liquids, supercritical CO2, or water. | Reduced environmental impact, improved safety, potential for catalyst recycling. |

The presence of a stereocenter at the 3-position of 3-fluoro-1-iodobutane means that it can exist as two enantiomers. The ability to selectively synthesize one enantiomer over the other is of paramount importance, particularly for applications in medicinal chemistry where the biological activity of a molecule can be dependent on its stereochemistry. Future research in this area is expected to focus on:

Chiral Catalysis: The development of new chiral catalysts is crucial for achieving high enantioselectivity. This includes the design of novel organocatalysts, such as chiral amines or phosphoric acids, and transition-metal complexes with chiral ligands. These catalysts can create a chiral environment around the reactants, directing the reaction to favor the formation of one enantiomer.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis is another promising strategy. Chiral phase-transfer catalysts can facilitate the transfer of a fluoride (B91410) or iodide ion from an aqueous or solid phase to an organic phase where the reaction occurs, thereby inducing enantioselectivity.

Computational Modeling: Computational studies will play an increasingly important role in the design of stereoselective syntheses. Density functional theory (DFT) and other modeling techniques can be used to understand the mechanisms of stereoselective reactions and to predict the performance of new chiral catalysts, thus accelerating their development.

Exploration of New Reactivity Modes and Mechanistic Discoveries

The dual functionality of 3-fluoro-1-iodobutane, with a relatively inert C-F bond and a highly reactive C-I bond, makes it an interesting substrate for exploring new chemical transformations. Future research will aim to unlock novel reactivity patterns and gain deeper mechanistic insights into its reactions.

Transition metal catalysis offers a powerful toolkit for activating the carbon-iodine bond of 3-fluoro-1-iodobutane, enabling a variety of cross-coupling and functionalization reactions. While specific applications to 3-fluoro-1-iodobutane are not yet widely reported, future research is anticipated in the following areas:

Cross-Coupling Reactions: Palladium-, nickel-, and copper-catalyzed cross-coupling reactions are expected to be a major focus. These reactions could be used to form new carbon-carbon and carbon-heteroatom bonds at the 1-position of the butane (B89635) chain, providing access to a wide range of more complex fluorinated molecules. For instance, coupling with boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), or terminal alkynes (Sonogashira coupling) would introduce new functional groups while preserving the fluorine atom.

Carbonylation and Other Insertions: The insertion of carbon monoxide or other small molecules into the carbon-iodine bond, catalyzed by transition metals like rhodium or palladium, could lead to the synthesis of fluorinated aldehydes, ketones, and carboxylic acid derivatives.

C-H Activation: While more challenging, transition metal-catalyzed C-H activation at other positions of the 3-fluoro-1-iodobutane backbone could open up new avenues for its functionalization, allowing for the introduction of new substituents at previously inaccessible sites.

| Transition Metal | Potential Reaction with 3-Fluoro-1-iodobutane | Potential Products |

| Palladium (Pd) | Suzuki, Negishi, Sonogashira cross-coupling | Alkylated, arylated, or alkynylated fluorobutanes |

| Nickel (Ni) | Cross-coupling with organosilanes (Hiyama coupling) | Arylated fluorobutanes |

| Copper (Cu) | Ullmann-type couplings, fluoroalkylation reactions | Arylated fluorobutanes, functionalized fluoroalkanes |

| Rhodium (Rh) | Carbonylation | Fluorinated aldehydes and derivatives |

Photoredox and electrochemical catalysis are rapidly emerging as powerful and sustainable tools in organic synthesis. Their application to the chemistry of 3-fluoro-1-iodobutane is a promising area for future exploration.